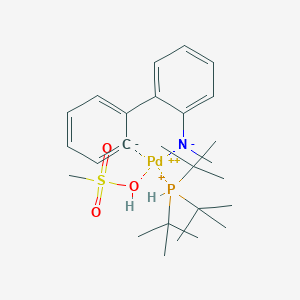P(t-Bu)3PdG4
CAS No.: 1621274-11-0
Cat. No.: VC5395042
Molecular Formula: C26H42NO3PPdS
Molecular Weight: 586.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1621274-11-0 |
|---|---|
| Molecular Formula | C26H42NO3PPdS |
| Molecular Weight | 586.08 |
| IUPAC Name | methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |
| Standard InChI | InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |
| Standard InChI Key | ZBMJJQVMJDKLAM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
P(t-Bu)₃PdG₄ has the molecular formula C₂₆H₄₂NO₃PPdS and a molecular weight of 586.08 g/mol . The compound exists as a yellow to tan powder, soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene . Its stability under ambient conditions contrasts with earlier palladium catalysts, which often require inert atmospheres for storage .
The structure comprises:
-
A palladium(II) center bound to a methanesulfonate group (κO-coordination).
-
A 2'-(methylamino)-1,1'-biphenyl-2-yl ligand (κC and κN coordination).
-
A tri-tert-butylphosphine (P(t-Bu)₃) ligand, which confers steric bulk and electron-donating properties .
Comparative Analysis with Related Catalysts
P(t-Bu)₃PdG₄ belongs to the Buchwald palladacycle family, distinguished by its fourth-generation design. The table below highlights its advantages over earlier catalysts:
The bulky P(t-Bu)₃ ligand prevents unwanted ligand dissociation, ensuring the active L₁Pd(0) species predominates during catalysis . This monoligated Pd(0) intermediate is critical for efficient oxidative addition and reductive elimination steps .
Synthesis and Activation Mechanism
Synthetic Pathway
P(t-Bu)₃PdG₄ is synthesized through a multi-step process:
-
Ligand Preparation: The biphenyl scaffold is functionalized with a methylamino group and coupled to a methanesulfonate group .
-
Palladium Coordination: The modified biphenyl ligand reacts with palladium precursors (e.g., Pd(OAc)₂) in the presence of P(t-Bu)₃ .
-
Purification: Chromatography or recrystallization yields the final product with >98% purity .
Activation to L₁Pd(0)
Under catalytic conditions, P(t-Bu)₃PdG₄ undergoes activation to generate the active L₁Pd(0) species:
-
Reductive Elimination: The methanesulfonate group dissociates, releasing Pd(0) and forming a Pd–arene intermediate .
-
Ligand Retention: The bulky P(t-Bu)₃ ligand remains coordinated, preventing aggregation into less reactive Pd clusters .
Computational studies confirm that the 12-electron L₁Pd(0) intermediate facilitates oxidative addition of aryl halides (e.g., Ar–X) at rates 10⁴–10⁵ times faster than bis-ligated Pd(0) species .
Applications in Cross-Coupling Reactions
Buchwald-Hartwig Amination
P(t-Bu)₃PdG₄ enables C–N bond formation between aryl halides and amines. For example, coupling 4-chloroanisole with secondary alkylboronic acids proceeds at room temperature with yields exceeding 85% . The bulky ligand suppresses β-hydride elimination, favoring secondary amine products .
Suzuki-Miyaura Coupling
This catalyst mediates couplings between aryl chlorides and boronic acids. A study demonstrated 97% yield in the synthesis of biaryls using challenging ortho-substituted substrates . The methanesulfonate group enhances solubility, ensuring homogeneous reaction conditions .
Negishi and Stille Couplings
P(t-Bu)₃PdG₄ facilitates cross-couplings with organozinc (Negishi) and organotin (Stille) reagents. For instance, aryl chlorides react with neopentylzinc reagents at 50°C, achieving >90% conversion .
Mechanistic Insights and Kinetic Studies
Oxidative Addition
Density functional theory (DFT) calculations reveal that L₁Pd(0) reacts with aryl halides via a concerted three-center transition state . Bulky ligands like P(t-Bu)₃ lower the activation energy by 15–20 kcal/mol compared to smaller phosphines (e.g., PPh₃) .
Transmetalation and Reductive Elimination
In Suzuki-Miyaura couplings, the 8-B-4 palladium-boronate complex forms as a key intermediate. Kinetic isotope experiments show that C–B bond cleavage is rate-determining, with P(t-Bu)₃ accelerating this step by stabilizing the transition state .
Industrial and Academic Adoption
Pharmaceutical Synthesis
P(t-Bu)₃PdG₄ is used in the synthesis of ibrutinib (a tyrosine kinase inhibitor) and apalutamide (an anti-androgen). Its compatibility with electron-deficient aryl chlorides reduces reliance on expensive aryl bromides .
Materials Science
The catalyst enables polymerization of conjugated monomers for organic light-emitting diodes (OLEDs). For example, polyfluorenes synthesized using P(t-Bu)₃PdG₄ exhibit higher molecular weights (Đ = 1.2) than those made with traditional catalysts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume